molecular formula C15H16FNOS B2461400 ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine CAS No. 791053-91-3

({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine

Cat. No.: B2461400
CAS No.: 791053-91-3
M. Wt: 277.36
InChI Key: DDDDRYKVRJMGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is an organic compound with the molecular formula C15H16FNOS. This compound is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a phenoxy group attached to a phenyl ring, which is further connected to a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine typically involves multiple steps, including the formation of the phenoxy and methylsulfanyl groups, followed by the introduction of the fluorine atom and the methylamine group. Common synthetic routes may include:

    Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a halogenated benzene compound under basic conditions to form the phenoxy linkage.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using a thiol reagent.

    Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxy group play crucial roles in binding to the active site of the target, while the methylsulfanyl group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)amine: A closely related compound with similar structural features.

    ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)ethanol: Differing by the presence of an ethanol group instead of a methylamine group.

Uniqueness

({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, while the methylsulfanyl group provides additional stability and reactivity.

Biological Activity

The compound ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine (C15H16FNOS) has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring and a methylsulfanyl group , which contribute to its biological activity. Its molecular structure can be summarized as follows:

  • Molecular Formula : C15H16FNOS
  • Molecular Weight : 273.36 g/mol
  • Boiling Point : Approximately 357.1 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)
  • pKa : 9.10 (predicted)

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic processes, particularly those related to lipid metabolism and glucose homeostasis. For instance, studies have shown that similar phenoxy derivatives can inhibit diacylglycerol acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis, thereby potentially aiding in the treatment of metabolic disorders such as obesity and type 2 diabetes .

Antitumor Activity

The compound's structural analogs have demonstrated significant antitumor effects in various cancer models. For example, compounds with similar phenoxyquinazoline structures have shown potent inhibition against mutant forms of the KIT kinase , which is implicated in gastrointestinal stromal tumors (GISTs). These inhibitors exhibit selective activity, minimizing off-target effects associated with hypertension, a common side effect of multitargeted therapies .

In Vivo Studies

In vivo studies have highlighted the pharmacokinetic advantages of this compound derivatives. These compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles across species. Specifically, they exhibit:

  • High Oral Bioavailability : Indicating effective absorption and systemic circulation.
  • Reduced Toxicity : Compared to traditional chemotherapeutics, these compounds demonstrate lower toxicity profiles in animal models.

Case Studies

  • Study on Metabolic Disorders :
    • A study evaluated the impact of a structurally similar compound on lipid profiles in ob/ob mice. The results indicated significant reductions in blood glucose levels and improvements in lipid metabolism when combined with existing treatments like metformin .
  • Antitumor Efficacy :
    • In a preclinical trial involving GIST models, a derivative of the compound was tested for its ability to inhibit tumor growth. The results showed a remarkable reduction in tumor size and proliferation rates compared to control groups .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DGAT1, impacting lipid metabolism
Antitumor ActivityPotent against mutant KIT kinases in GIST models
Metabolic ImprovementReduces blood glucose and improves lipid profiles
PharmacokineticsHigh oral bioavailability and reduced toxicity

Properties

IUPAC Name

1-[5-fluoro-2-(4-methylsulfanylphenoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c1-17-10-11-9-12(16)3-8-15(11)18-13-4-6-14(19-2)7-5-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDDRYKVRJMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.